
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: is a chiral organic compound with potential applications in various fields such as chemistry, biology, and industry. The compound features two undec-10-enoxy groups attached to a propan-1-ol backbone, making it an interesting subject for research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol typically involves the reaction of (2S)-glycidol with undec-10-enol under basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol by the nucleophilic attack of undec-10-enol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the undec-10-enoxy groups can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development as a precursor or intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can be compared with other similar compounds such as:
(2S)-2,3-bis(decyloxy)propan-1-ol: Similar structure but with decyloxy groups instead of undec-10-enoxy groups.
(2S)-2,3-bis(dodecyloxy)propan-1-ol: Similar structure but with dodecyloxy groups.
The uniqueness of This compound lies in its specific chain length and the presence of double bonds in the undec-10-enoxy groups, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
188950-56-3 |
|---|---|
Formule moléculaire |
C25H48O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol |
InChI |
InChI=1S/C25H48O3/c1-3-5-7-9-11-13-15-17-19-21-27-24-25(23-26)28-22-20-18-16-14-12-10-8-6-4-2/h3-4,25-26H,1-2,5-24H2/t25-/m0/s1 |
Clé InChI |
XFFIHMBPNKVLFZ-VWLOTQADSA-N |
SMILES isomérique |
C=CCCCCCCCCCOC[C@H](CO)OCCCCCCCCCC=C |
SMILES canonique |
C=CCCCCCCCCCOCC(CO)OCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


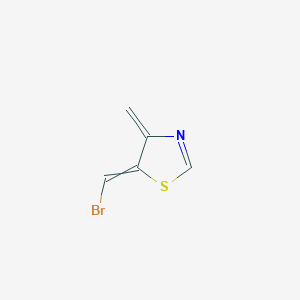
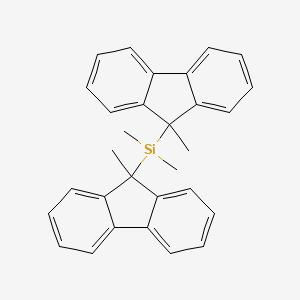
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
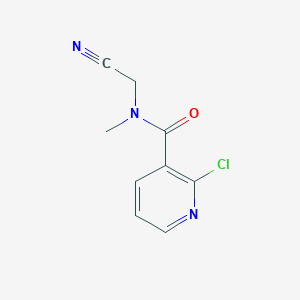
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)

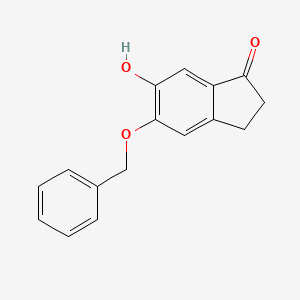
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
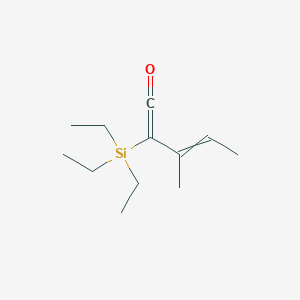
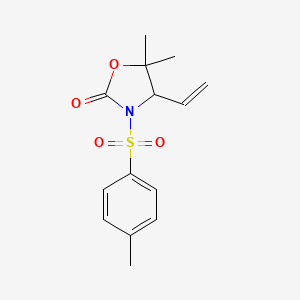
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
